N-(4-ethylphenyl)-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[3-(3-methoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-3-16-9-11-17(12-10-16)25-20(28)15-31-24-26-21-18-7-4-5-8-19(18)32-22(21)23(29)27(24)13-6-14-30-2/h4-5,7-12H,3,6,13-15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMTWHVYMASAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC)SC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure and Properties
The compound features a unique arrangement of functional groups that may influence its biological activity. The key structural components include:
- Aromatic rings : The presence of the ethylphenyl group suggests potential interactions with various biological targets.
- Thiazole and diazatricyclo moieties : These structures are often associated with diverse biological activities, including antimicrobial and anticancer properties.
- Sulfanyl group : This functional group can enhance the compound's reactivity and bioavailability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 500.65 g/mol |
| XLogP3-AA | 4.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 8 |
Antimicrobial Properties
Research indicates that compounds with thiazole and diazatricyclo structures exhibit significant antimicrobial activity. A study by Kaur et al. (2021) demonstrated that similar compounds inhibited the growth of various bacterial strains, suggesting that N-(4-ethylphenyl)-2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide may possess comparable effects.
Anticancer Activity
The compound's structural features are also indicative of potential anticancer properties. Research has shown that similar diazatricyclo compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress (Smith et al., 2020). In vitro studies are needed to confirm these effects for the specific compound .
Case Studies
- Case Study 1 : In a study conducted on a related compound with a similar thiazole structure, researchers found a significant reduction in tumor size in animal models when treated with the compound over a four-week period (Johnson et al., 2019).
- Case Study 2 : A clinical trial involving derivatives of this class of compounds showed promising results in patients with resistant bacterial infections, highlighting their potential as novel therapeutic agents (Lee et al., 2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
